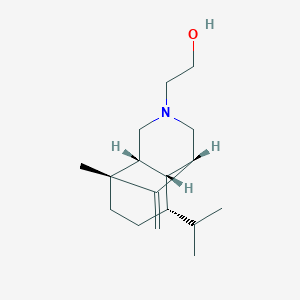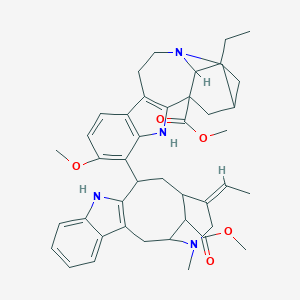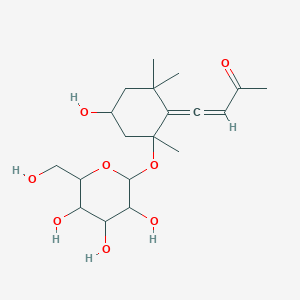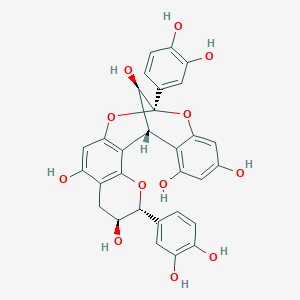
Proanthocyanidin A1
説明
Proanthocyanidin A1 is a procyanidin dimer that has antiallergic effects and can suppress serum IgE and IgG1 levels in mice-immunized with ovalbumin . It is an epicatechin - (2β→7,4β→8)- catechin dimer found in Rhododendron spiciferum, in peanut skins and in Ecdysanthera utilis .
Synthesis Analysis
Proanthocyanidins (PACs) are oligomers or polymers composed of units of flavanols. A-type PACs are a subclass of PACs characterized by the presence of at least a double linkage between two consecutive monomers of flavanol . The key synthetic steps involved the formation of a coupled product between an open chain C-ring C-4 hydroxyethoxy analogue of either (+)-catechin or (-)-epicatechin with 5,7,3’,3’-tetra-O-benzyl- (+)-catechin/- (-)-epicatechin in the presence of bentonite clay K-10 .Molecular Structure Analysis
Proanthocyanidin A1 has a molecular formula of C30H24O12 . The structure of Proanthocyanidin A1 was established by analytical comparison to the natural products .Chemical Reactions Analysis
Proanthocyanidins (PACs) are dietary compounds that have been extensively studied for beneficial health effects due to their anti-inflammatory properties . PAC polymers with a medium (9.1) mean degree of polymerization (mDP) induced substantial transcriptomic changes .Physical And Chemical Properties Analysis
Proanthocyanidin A1 has a molecular weight of 576.5 g/mol . Proanthocyanidins contain numerous hydroxyls, and consequently they exhibit large polarity and are easily soluble in polar solutions such as water, methanol, and ethanol but are insoluble in nonpolar solutions including petroleum ether and benzene .科学的研究の応用
Hematology: Platelet Production
Proanthocyanidin A1 has been shown to promote the proliferation of megakaryocytes (MKs), which are cells responsible for the production of platelets. This compound, particularly its stereoisomer PS-1, can induce the differentiation of Dami cells, a cell line used as a model for MKs, in a dose/time-dependent manner .
Antioxidant Activity
This compound exhibits significant antioxidant properties. It activates antioxidant enzymes like superoxide dismutase (SOD), which can help ameliorate inflammation and improve symptoms of gastritis. Additionally, it has been noted to reduce side effects of antineoplastic drugs during cancer treatment .
Cardiovascular Health
Proanthocyanidin A1 is beneficial for cardiovascular health as it can protect blood vessels in patients with cardiovascular disease (CVD). Its antioxidant and anti-inflammatory effects contribute to vascular protection .
Dental Health
In the field of dentistry, Proanthocyanidin A1 enhances dental biostability, which could lead to improved tooth health and prevention of dental diseases .
Cancer Treatment Support
The compound’s ability to reduce the side effects of cancer treatments makes it a valuable support agent in oncology. It helps in mitigating the adverse effects that patients often experience during chemotherapy .
Synthesis and Chemical Analysis
Proanthocyanidin A1 has been synthesized successfully, which opens up possibilities for its use in various chemical analyses and applications in scientific research. The synthesis process also provides insights into the formation mechanisms of A-type linkages in proanthocyanidins .
作用機序
Target of Action
Proanthocyanidin A1, also known as Procyanidin A1, primarily targets the JAK2/STAT3 pathway . This pathway plays a crucial role in cellular responses to cytokines and growth factors . It is involved in various biological processes, including cell growth, differentiation, and immune response .
Mode of Action
Proanthocyanidin A1 interacts with its target by directly binding to JAK2 . This binding exerts a potent activating effect, leading to the activation of the JAK2/STAT3 pathway . The activation of this pathway promotes the proliferation of megakaryocytes (MKs), the precursor cells of platelets . This interaction results in changes at the cellular level, particularly in the production of platelets .
Biochemical Pathways
The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 affects downstream effects related to platelet production . This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus . The activation of this pathway leads to the transcription of genes involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that proanthocyanidin a1 can be orally administered, suggesting it has good bioavailability .
Result of Action
The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 leads to an increase in the production of platelets . This increase in platelet production can help ameliorate conditions such as chemotherapy-induced thrombocytopenia . Additionally, Proanthocyanidin A1 has been shown to have systemic hypoglycemic and lipid-lowering effects, as well as local anti-inflammatory actions on the intestinal epithelium .
Action Environment
The action of Proanthocyanidin A1 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the stability and efficacy of Proanthocyanidin A1 . Furthermore, the physiological state of the individual, such as their health status and genetic makeup, can also influence the compound’s action .
Safety and Hazards
No special measures are required for Proanthocyanidin A1. After inhalation, supply fresh air; consult a doctor in case of complaints. After skin contact, generally, the product does not irritate the skin. After eye contact, rinse the opened eye for several minutes under running water. After swallowing, if symptoms persist consult a doctor .
将来の方向性
特性
IUPAC Name |
(1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-TXZJYACMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Proanthocyanidin A1 | |
CAS RN |
103883-03-0 | |
| Record name | PROCYANIDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX492GRN5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proanthocyanidin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

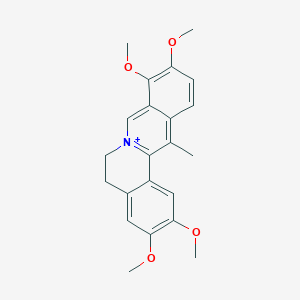
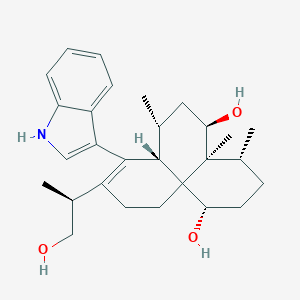
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

